N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide, also known as DMS-114, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Photodynamic Therapy for Cancer Treatment : The study of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has highlighted their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for effective Type II mechanisms in photodynamic therapy. The research suggests that these compounds possess remarkable potential for cancer treatment due to these features (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Properties
Second-order Nonlinear Optical Properties : Thienyl-substituted pyridinium salts have been synthesized and characterized for their second-order nonlinear optical properties. These compounds exhibit significant noncentrosymmetric structures and show potential for use in nonlinear optics, as evidenced by their comparative efficiency to well-known materials like DAST (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).
Therapeutic Agents for Alzheimer’s Disease
Alzheimer’s Disease Therapeutic Agents : A new series of sulfonamides derived from 4-methoxyphenethylamine have shown acetylcholinesterase inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease. One compound, in particular, demonstrated acetylcholinesterase inhibitory activity comparable to standard treatments, indicating its potential as a lead structure for the development of more potent inhibitors (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Molecular Docking Studies
Cyclooxygenase Inhibitors : Heterocyclic compounds containing sulfonamide moiety synthesized through reactions with enaminones were studied for their potential as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies of these compounds indicate their suitability as COX-2 inhibitors with the possibility of further modification for enhanced efficacy (Hassan, 2014).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,5-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c1-6-25-12-8-9-14(26-7-2)15(10-12)27(22,23)20-13-11-18-17(24-5)19-16(13)21(3)4/h8-11,20H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMWTBQWAJLZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2N(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.